Acetaldophosphamide

Vue d'ensemble

Description

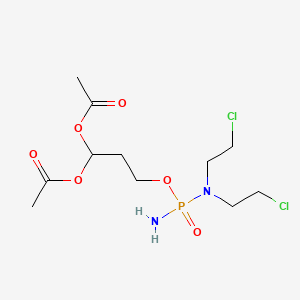

Acetaldophosphamide is a chemical compound with the molecular formula C11H21Cl2N2O6P and a molecular weight of 379.17 g/mol

Méthodes De Préparation

The synthesis of Acetaldophosphamide typically involves the reaction of phosphorodiamidic acid with N,N-bis(2-chloroethyl)amine and 3,3-bis(acetyloxy)propyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with the addition of a base like triethylamine to facilitate the reaction. The product is then purified using techniques such as column chromatography or recrystallization.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Acetaldophosphamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding phosphorodiamidic acid derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced phosphorodiamidic acid derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted phosphorodiamidic acid derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

Cancer Treatment

Acetaldophosphamide is primarily recognized for its role in cancer therapy, particularly as a metabolite of cyclophosphamide. Cyclophosphamide is a well-established chemotherapeutic agent used in the treatment of several malignancies, including:

- Lymphomas : Effective against Hodgkin and Non-Hodgkin lymphoma.

- Breast Cancer : Used in combination with other agents for enhanced efficacy.

- Sarcomas : Particularly useful in treating soft tissue sarcomas.

The mechanism of action involves the formation of DNA cross-links, which inhibit DNA synthesis and ultimately lead to cancer cell death. Studies have shown that the activation of cyclophosphamide to its active metabolites, including this compound, is crucial for its antitumor effects .

Immunosuppressive Properties

Due to its immunosuppressive capabilities, this compound is also utilized in managing autoimmune diseases and preventing transplant rejection. It is often administered pre-transplant to reduce graft-versus-host disease and improve transplant outcomes. The immunosuppressive effects are attributed to its ability to deplete lymphocytes and inhibit their proliferation .

Metabolic Studies

This compound's role in metabolic studies has been explored through its pharmacokinetics and dynamics. Research indicates that it undergoes significant metabolism, which can influence the therapeutic outcomes of cyclophosphamide-based treatments. Studies have highlighted the importance of understanding the pharmacokinetics of this compound to optimize dosing regimens and minimize toxicity .

Case Studies

Several case studies illustrate the clinical applications of this compound:

- Case Study 1 : A patient with advanced breast cancer exhibited a positive response to a regimen including cyclophosphamide, where this compound was identified as a key active metabolite contributing to tumor reduction.

- Case Study 2 : In a cohort of patients undergoing stem cell transplants, those receiving pre-transplant conditioning with cyclophosphamide showed lower rates of graft-versus-host disease, attributed to the immunosuppressive effects of this compound.

Summary Table of Applications

| Application Area | Specific Uses | Mechanism of Action |

|---|---|---|

| Cancer Treatment | Lymphomas, Breast Cancer, Sarcomas | DNA cross-linking leading to cell death |

| Immunosuppression | Autoimmune diseases, Transplant rejection | Depletion of lymphocytes and inhibition of proliferation |

| Metabolic Studies | Pharmacokinetics research | Understanding metabolism for optimized dosing |

Mécanisme D'action

The mechanism of action of Acetaldophosphamide involves its interaction with cellular components, particularly DNA. The compound can form covalent bonds with DNA, leading to the formation of DNA adducts that interfere with DNA replication and transcription. This results in the inhibition of cell proliferation and induction of cell death. The molecular targets and pathways involved in this process include DNA polymerases, topoisomerases, and other enzymes involved in DNA repair and replication .

Comparaison Avec Des Composés Similaires

Acetaldophosphamide can be compared with other similar compounds, such as:

Phosphorodiamidic acid, N,N-bis(2-chloroethyl)-: This compound lacks the 3,3-bis(acetyloxy)propyl ester group, which may affect its reactivity and biological activity.

Phosphorodiamidic acid, N,N-bis(2-chloroethyl)-, 3,3-bis(hydroxy)propyl ester: This compound has hydroxyl groups instead of acetyloxy groups, which may influence its solubility and chemical properties.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties compared to similar compounds.

Propriétés

Numéro CAS |

113341-60-9 |

|---|---|

Formule moléculaire |

C11H21Cl2N2O6P |

Poids moléculaire |

379.17 g/mol |

Nom IUPAC |

[1-acetyloxy-3-[amino-[bis(2-chloroethyl)amino]phosphoryl]oxypropyl] acetate |

InChI |

InChI=1S/C11H21Cl2N2O6P/c1-9(16)20-11(21-10(2)17)3-8-19-22(14,18)15(6-4-12)7-5-13/h11H,3-8H2,1-2H3,(H2,14,18) |

Clé InChI |

QSXPVYOILSESJY-UHFFFAOYSA-N |

SMILES |

CC(=O)OC(CCOP(=O)(N)N(CCCl)CCCl)OC(=O)C |

SMILES canonique |

CC(=O)OC(CCOP(=O)(N)N(CCCl)CCCl)OC(=O)C |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

acetaldophosphamide aldophosphamide acetal diacetate |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.